molecular formula C10H19NO2 B6599631 2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol CAS No. 1602596-66-6

2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol

Cat. No.: B6599631
CAS No.: 1602596-66-6
M. Wt: 185.26 g/mol
InChI Key: XVPZGDXOLMPGAL-UHFFFAOYSA-N
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Description

2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol is a chemical compound that features a cyclopropyl group attached to an ethan-1-ol moiety, with a morpholin-4-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol typically involves the reaction of cyclopropylcarbinol with morpholine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The morpholin-4-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or nucleophiles.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of cyclopropyl alcohols or hydrocarbons.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets. The morpholin-4-ylmethyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group can enhance the compound’s stability and reactivity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(piperidin-4-yl)methyl]cyclopropyl}ethan-1-ol
  • 2-{1-[(pyrrolidin-4-yl)methyl]cyclopropyl}ethan-1-ol
  • 2-{1-[(azepan-4-yl)methyl]cyclopropyl}ethan-1-ol

Uniqueness

2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that contain other cyclic amines, such as piperidine or pyrrolidine.

Properties

IUPAC Name

2-[1-(morpholin-4-ylmethyl)cyclopropyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-6-3-10(1-2-10)9-11-4-7-13-8-5-11/h12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZGDXOLMPGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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